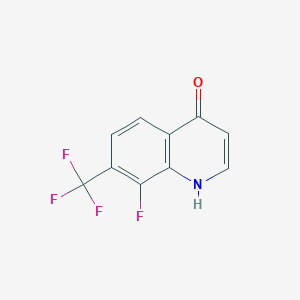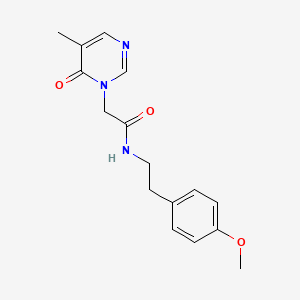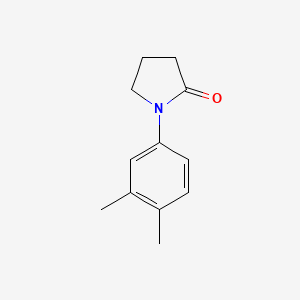
2-(cyclopropylmethoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropylmethoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide, also known as CPI-455, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-455 has been shown to inhibit the activity of a specific protein, lysine-specific demethylase 5A (KDM5A), which is involved in the regulation of gene expression.
Wissenschaftliche Forschungsanwendungen
Imaging Agents for Alzheimer's Disease
A study by Gao, Wang, and Zheng (2017) synthesized isonicotinamides labeled with carbon-11, including derivatives similar to the specified compound, as potential PET imaging agents for investigating GSK-3 enzyme activity in Alzheimer's disease. The synthesis involved several steps leading to compounds with high radiochemical purity and specific activity, indicating potential applications in neuroimaging for Alzheimer's disease research (Gao, Wang, & Zheng, 2017).
Supramolecular Chemistry and Co-crystallization
In the realm of supramolecular chemistry, Lemmerer and Fernandes (2012) utilized isonicotinamide to co-crystallize with various carboxylic acids, demonstrating the compound's role in forming co-crystals with high structural variability. This research illustrates the potential of such compounds in designing new materials with tailored properties for pharmaceutical and material science applications (Lemmerer & Fernandes, 2012).
Anticancer Research
Yakantham, Sreenivasulu, and Raju (2019) designed and synthesized derivatives of the mentioned compound, assessing their anticancer activities against various human cancer cell lines. Their findings highlight the therapeutic potential of these compounds in developing new anticancer treatments, showing good to moderate activity across different cell lines (Yakantham, Sreenivasulu, & Raju, 2019).
Gastrointestinal Research
In gastrointestinal research, Brzozowski et al. (2008) explored the effects of 1-methylnicotinamide, a derivative of nicotinamide closely related to the structure of the specified compound, on acute gastric lesions induced by stress. Their study suggests the compound's role in enhancing gastric mucosal defense, highlighting its potential therapeutic applications in treating gastric lesions (Brzozowski et al., 2008).
Herbicidal Activity
Wang, Li, Yong-hong Li, and Huang (2004) synthesized a series of acrylates related to the query compound, demonstrating their efficacy as herbicidal agents. This research indicates the potential use of such compounds in developing new herbicides with improved effectiveness and selectivity (Wang, Li, Yong-hong Li, & Huang, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-17-13(21-18-9)7-16-14(19)11-4-5-15-12(6-11)20-8-10-2-3-10/h4-6,10H,2-3,7-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQLEXFRSSABFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2705249.png)
![[1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine](/img/structure/B2705252.png)



![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2705257.png)
![1-(Chloromethyl)-3-(3-chloro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2705258.png)
![N-(2,3-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2705261.png)
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2705262.png)

![8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2705264.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 3,4-dichlorobenzoate](/img/structure/B2705269.png)
